molecular formula C10H23ClO3Si B101106 Chloromethyltriisopropoxysilane CAS No. 18162-82-8

Chloromethyltriisopropoxysilane

Cat. No. B101106
CAS RN: 18162-82-8
M. Wt: 254.82 g/mol
InChI Key: SAKYAANYXZKYEK-UHFFFAOYSA-N
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Description

Chloromethyltriisopropoxysilane is a type of siloxane with the CAS number 18162-82-8 . It has a molecular weight of 254.82 g/mol and a molecular formula of C10H23ClO3Si .


Molecular Structure Analysis

The molecular structure of Chloromethyltriisopropoxysilane can be represented by the linear formula ClCH2Si(OCH(CH3)2)3 . For a more detailed view of its structure, you may refer to specialized databases or tools that can generate a 3D conformer .


Physical And Chemical Properties Analysis

Chloromethyltriisopropoxysilane has a density of 0.962 g/mL at 25 °C . It has a molecular weight of 254.82 g/mol . More detailed physical and chemical properties might be available in specialized databases .

Scientific Research Applications

Regioselective N1-Methylation of Pyrazoles

(Chloromethyl)triisopropoxysilane has been used in the field of drug discovery and development. It enables highly regioselective N1-methylation of pyrazoles . This application is particularly important in the pharmaceutical industry where the regioselectivity of reactions can significantly affect the properties of the resulting compounds .

Synthesis of Chloromethylsilicate

This compound is used in the synthesis of a chloromethylsilicate bearing two Martin’s ligands . The synthesis is achieved by the addition of in situ generated chloromethyllithium to a spirosilane . This new species has been found to have interesting reactivity, with the chloride being displaced by strong nucleophiles such as alkyllithiums and (hetero)aryllithiums .

Lewis Acidic Conditions

Under Lewis acidic conditions, the pentacoordinate silicon species rearranges through a formal insertion of a methylene into one Si–C bond, to form a new tetravalent spirosilane with a six-membered ring . This rearrangement can also be triggered by the addition of a Lewis base .

DFT Calculations

The mechanism of the rearrangement under both conditions has been studied by means of DFT (Density Functional Theory) calculations . This allows for a better understanding of the behavior of this compound under different conditions .

Photoredox Catalysis

Chloromethyl (bis-catecholato)silicate, which can be synthesized from (Chloromethyl)triisopropoxysilane, can be efficiently used in photoredox catalysis as a chloromethyl radical precursor . This is particularly useful for the formation of cyclopropane derivatives .

Biological Activities

Chloromethylsilatranes, which can be synthesized from (Chloromethyl)triisopropoxysilane, have shown interesting biological activities . This opens up potential applications in the field of medicinal chemistry .

Safety and Hazards

Chloromethyltriisopropoxysilane is classified as a combustible liquid. It can cause serious eye irritation and may cause respiratory irritation . Safety measures include wearing protective gloves, clothing, and eye/face protection .

Future Directions

While specific future directions for Chloromethyltriisopropoxysilane are not mentioned in the search results, it’s worth noting that research in the field of chemical synthesis and material science is ongoing. Advancements in these areas could potentially impact the use and synthesis of compounds like Chloromethyltriisopropoxysilane .

Mechanism of Action

Target of Action

(Chloromethyl)triisopropoxysilane is a versatile bifunctional reagent used in various chemical reactions . Its primary targets are organic compounds that can undergo nucleophilic substitution reactions for the chlorine atom of the chloromethyl group .

Mode of Action

The compound interacts with its targets through a mechanism that involves direct reaction of a trialkoxysilane with the substrate via an addition–elimination type mechanism . This interaction results in the formation of new compounds, such as (O–Si)-chelates .

Biochemical Pathways

It’s known that the compound plays a crucial role in the n1-methylation of pyrazoles, which is a key step in the synthesis of many bioactive compounds .

Pharmacokinetics

It’s known that the compound has high gastrointestinal absorption and is bbb permeant . Its lipophilicity, measured as Log Po/w, ranges from 1.06 to 3.42 , which may impact its bioavailability.

Result of Action

The molecular and cellular effects of (Chloromethyl)triisopropoxysilane’s action are largely dependent on the specific reaction it’s involved in. For instance, in the N1-Methylation of Pyrazoles, it enables highly regioselective methylation .

Action Environment

The action, efficacy, and stability of (Chloromethyl)triisopropoxysilane can be influenced by various environmental factors. For instance, it reacts slowly with moisture/water , suggesting that its reactivity and stability could be affected by humidity. Additionally, it should be stored in an inert atmosphere at room temperature to maintain its stability.

properties

IUPAC Name

chloromethyl-tri(propan-2-yloxy)silane
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H23ClO3Si/c1-8(2)12-15(7-11,13-9(3)4)14-10(5)6/h8-10H,7H2,1-6H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SAKYAANYXZKYEK-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)O[Si](CCl)(OC(C)C)OC(C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H23ClO3Si
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10584422
Record name (Chloromethyl)tris[(propan-2-yl)oxy]silane
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10584422
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

254.82 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Chloromethyltriisopropoxysilane

CAS RN

18162-82-8
Record name (Chloromethyl)tris[(propan-2-yl)oxy]silane
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10584422
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name Chloromethyltriisopropoxysilane
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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